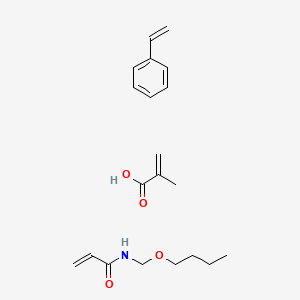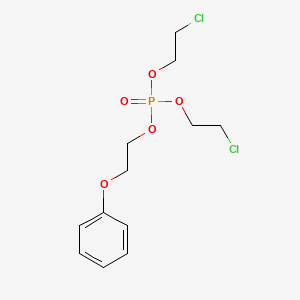
Bis(2-chloroethyl) 2-phenoxyethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-chloroethyl) 2-phenoxyethyl phosphate: is a chemical compound with the molecular formula C₁₂H₁₇Cl₂O₅P . It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of two chloroethyl groups and a phenoxyethyl group attached to a phosphate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-chloroethyl) 2-phenoxyethyl phosphate typically involves the reaction of 2-chloroethanol with phenoxyethanol in the presence of a phosphorylating agent such as phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: Bis(2-chloroethyl) 2-phenoxyethyl phosphate can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of phosphoric acid derivatives.
Oxidation and Reduction: While less common, the compound can participate in oxidation-reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alcohols.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted phosphates can be formed.
Hydrolysis Products: Phosphoric acid derivatives and corresponding alcohols.
Oxidation Products: Oxidized forms of the phosphate and phenoxyethyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(2-chloroethyl) 2-phenoxyethyl phosphate is used as a reagent in organic synthesis, particularly in the preparation of phosphorylated compounds.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biomolecules.
Medicine: While not widely used in medicine, its derivatives are explored for potential therapeutic applications, including as anticancer agents.
Industry: The compound is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Bis(2-chloroethyl) 2-phenoxyethyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. This can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
- Bis(2-chloroethyl) phosphate
- Bis(2-chloroethyl) methylphosphonate
- Tris(2-chloroethyl) phosphate
Comparison: Bis(2-chloroethyl) 2-phenoxyethyl phosphate is unique due to the presence of the phenoxyethyl group, which imparts distinct chemical and physical properties. Compared to Bis(2-chloroethyl) phosphate, it has enhanced reactivity and potential for forming more complex derivatives. The phenoxyethyl group also influences its solubility and interaction with biological targets, making it a valuable compound for specific applications.
Eigenschaften
CAS-Nummer |
67264-90-8 |
|---|---|
Molekularformel |
C12H17Cl2O5P |
Molekulargewicht |
343.14 g/mol |
IUPAC-Name |
bis(2-chloroethyl) 2-phenoxyethyl phosphate |
InChI |
InChI=1S/C12H17Cl2O5P/c13-6-8-17-20(15,18-9-7-14)19-11-10-16-12-4-2-1-3-5-12/h1-5H,6-11H2 |
InChI-Schlüssel |
NJWSFEVOEWGBLC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OCCOP(=O)(OCCCl)OCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


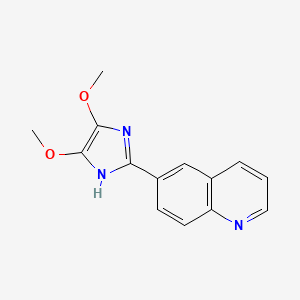
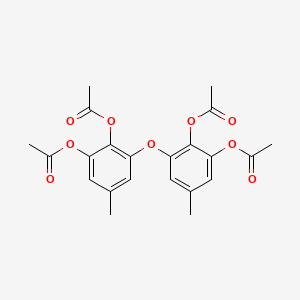
![2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol;sulfate](/img/structure/B14469630.png)
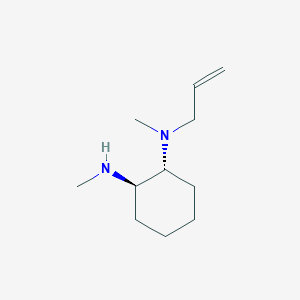
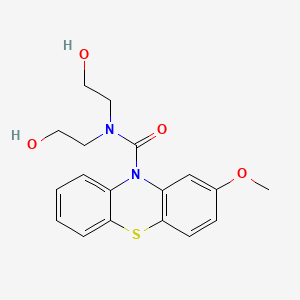
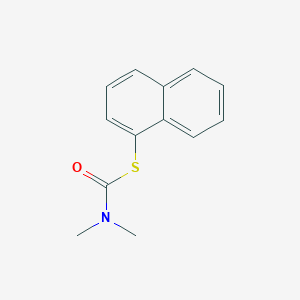
![3-[4-(Dodecyloxy)phenyl]prop-2-enal](/img/structure/B14469645.png)
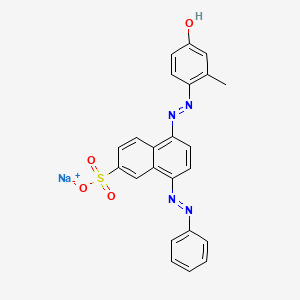
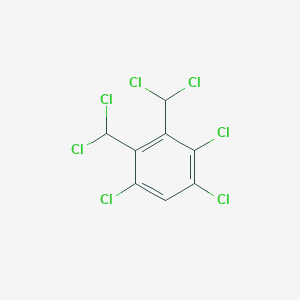

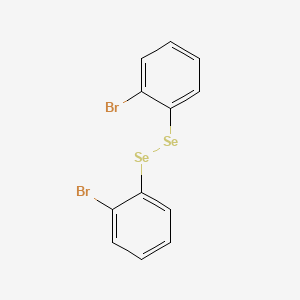
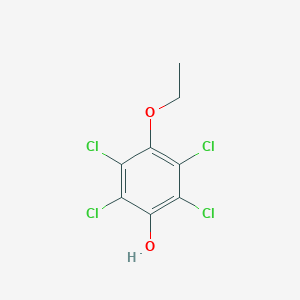
![(5S)-7-Oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14469688.png)
